1,2-Dichlorotetramethyldisilane

Vue d'ensemble

Description

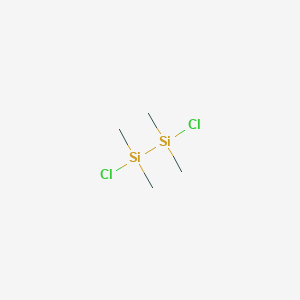

1,2-Dichlorotetramethyldisilane (CAS: 4342-61-4) is a chlorinated organosilicon compound with the formula C₄H₁₂Cl₂Si₂. It is widely utilized as a precursor in synthesizing diaryldisilanes, oligosilanes, and atomic layer deposition (ALD) precursors . Structurally, it consists of two silicon atoms bonded to two methyl groups and two chlorine atoms, enabling nucleophilic substitution reactions critical for forming Si–Si and Si–aryl bonds. Its applications span materials science, where it contributes to the development of silicon-based polymers and nanostructured films . Safety data highlight its flammability (Category 3) and corrosivity (Skin Corrosion 1B, Eye Damage 1A), necessitating careful handling .

Méthodes De Préparation

1,2-Dichlorotetramethyldisilane can be synthesized through various methods. One common synthetic route involves the reaction of tetramethyldisilane with chlorine gas under controlled conditions . The reaction typically takes place at elevated temperatures and may require the presence of a catalyst to facilitate the chlorination process. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired product’s quality.

Analyse Des Réactions Chimiques

Hydrolysis and Moisture Sensitivity

The compound exhibits rapid hydrolysis in aqueous environments, yielding silanol derivatives. The reaction mechanism and products depend on temperature and reaction conditions:

Hydrolysis proceeds through nucleophilic attack by water at silicon centers, releasing HCl. The resulting dihydroxy intermediate undergoes condensation to form disiloxane rings or linear polymers . This reactivity necessitates storage under anhydrous conditions.

Nucleophilic Substitution Reactions

The chlorine atoms are susceptible to substitution by organometallic reagents, enabling tailored functionalization:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Grignard reagents (e.g., BnMgBr) | THF, 0°C | Mono-alkylated disilanes | Intermediate for asymmetric silanes |

| Organolithium (e.g., tBuLi) | Hexane, -78°C | Lithium silylsilanolates | Precursors for silyl-transfer agents |

| Allylzinc chloride | Ambient | Allyl-substituted disilanes | Building blocks for cross-coupling |

These reactions typically proceed via a two-step mechanism: initial nucleophilic displacement at silicon followed by stabilization through coordination with counterions . Steric hindrance from methyl groups often limits substitution to mono-functionalization under mild conditions.

Thermal Decomposition and Reactive Intermediate Formation

Pyrolysis generates reactive silicon species:

| Temperature | Products | Utility |

|---|---|---|

| 600°C (gas-phase) | Dimethylsilylene (:Si(CH₃)₂) | Transient intermediate for Si–C bond formation |

| >700°C | Silicon nanocrystals | Photoluminescent materials |

These processes enable deposition of high-purity silicon coatings and synthesis of metastable organosilicon compounds .

This compound’s multifaceted reactivity underpins its utility across chemical synthesis and advanced materials engineering. Ongoing research focuses on optimizing catalytic systems for asymmetric silylation and developing low-temperature deposition techniques for electronics applications.

Applications De Recherche Scientifique

Polymer Synthesis

DCTMS serves as a precursor for synthesizing silicon-based polymers. Its reactivity allows it to undergo hydrolysis and polymerization reactions, leading to the formation of siloxane networks or other silicon-containing polymers.

Case Study: Disilane-Containing Polyamides and Polyimides

- Researchers synthesized new diaminodisilanes from DCTMS, which were then reacted with bisphenols to produce polyamides and polyimides. These polymers exhibited low inherent viscosity and were soluble in common organic solvents like N,N-dimethylacetamide and dimethyl sulfoxide .

| Polymer Type | Solubility | Inherent Viscosity |

|---|---|---|

| Polyamide | N,N-Dimethylacetamide | ~0.1 dlg⁻¹ |

| Polyimide | Dimethyl sulfoxide | ~0.1 dlg⁻¹ |

Material Science

In material science, DCTMS is utilized for modifying the surface properties of materials through silylation reactions. The introduction of silicon into materials can enhance their thermal stability and mechanical properties.

Case Study: Surface Modification

- DCTMS was employed to modify silica surfaces, resulting in improved hydrophobicity and chemical resistance. The treated surfaces demonstrated significant changes in wettability compared to untreated silica .

Organometallic Chemistry

DCTMS is also used as a reagent for synthesizing silicon-bridged organometallic compounds. Its ability to introduce tetramethyldisilylene bridges allows for the creation of novel ligands that can be complexed with various metals.

Case Study: Synthesis of Dicyclopentadienyl Ligands

- A study demonstrated the reaction of DCTMS with dilithio compounds to create double-bridged dicyclopentadiene ligands. These ligands were subsequently complexed with transition metals like zirconium (Zr) and ruthenium (Ru), leading to unique organometallic structures with potential applications in catalysis.

Hydrolysis Reactions

DCTMS readily undergoes hydrolysis, which can be harnessed for various applications in organic synthesis.

Case Study: Hydrolysis Products

- Upon hydrolysis, DCTMS forms 1,2-Dihydroxy-tetramethyldisilane, which can serve as a building block for further chemical transformations or as a reagent in organic synthesis.

Computational Studies

Computational chemistry has been applied to understand the electronic structure and conformational preferences of DCTMS and its derivatives.

Findings:

Mécanisme D'action

The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetramethyl- primarily involves its reactivity with other chemical species. The chlorine atoms in the compound can undergo substitution reactions, leading to the formation of various derivatives. The silicon-silicon bond in the compound also plays a crucial role in its reactivity, allowing it to participate in polymerization and other reactions.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparisons

1,2-Diaryltetramethyldisilanes

1,2-Dichlorotetramethyldisilane serves as a precursor for synthesizing diaryldisilanes like Cl₅C₆-(SiMe₂)₂-C₆Cl₅ and F₅C₆-(SiMe₂)₂-C₆F₅ via salt elimination . Key differences include:

- Conformational Behavior : The chlorinated derivative (Cl₅C₆-(SiMe₂)₂-C₆Cl₅) adopts an eclipsed syn-conformation in the gas phase due to strong intramolecular London dispersion interactions, while the fluorinated analogue exhibits weaker interactions and greater conformational flexibility .

- Aryl–Aryl Interactions : Solid-state X-ray diffraction reveals dominant aryl–aryl interactions in Cl₅C₆-(SiMe₂)₂-C₆Cl₅, contributing to distorted Si–C bonds. SAPT calculations confirm these interactions are stronger in chlorinated derivatives than fluorinated ones .

1,2-Bis(chlorodimethylsilyl)ethane

Both are used in ALD precursors, but this compound demonstrates improved stability and handling, as shown by TGA/DSC analyses .

1,2-Diphenyltetramethyldisilane (CAS: 1145-98-8)

Unlike the chlorinated precursor, this phenyl-substituted derivative (C₁₆H₂₂Si₂) is stable and used in studying σ-bond electron delocalization in oligosilanes. Its non-reactive phenyl groups make it suitable for materials research rather than synthesis .

Physical and Chemical Properties

Research Findings

- Gas-Phase vs. Solid-State Behavior : The chlorinated diaryldisilane (Cl₅C₆-(SiMe₂)₂-C₆Cl₅) exhibits a distorted geometry in the gas phase, while weaker interactions in fluorinated analogues result in less structural distortion .

- Synthetic Utility : this compound reacts with silyl potassium reagents to form hexasilanes, demonstrating its role in constructing extended Si–Si frameworks .

- Volatility and Stability : Compared to linear analogues, this compound offers comparable volatility but enhanced stability, making it preferable for ALD applications .

Activité Biologique

1,2-Dichlorotetramethyldisilane (DCTMDS) is a silane compound known for its applications in various fields, including materials science and organic synthesis. Its unique structure allows for diverse chemical reactivity, particularly in the context of biological activity. This article provides a comprehensive overview of the biological activity of DCTMDS, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C4H12Cl2Si2

- Molecular Weight : 195.19 g/mol

- Boiling Point : 148-149 °C

- Density : 1.005 g/mL at 25 °C

- Hazard Classification : Flammable liquid, skin corrosive (GHS classification) .

Silylation Reactions

DCTMDS has been utilized in silylation reactions, which involve the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of various compounds, making them suitable for biological applications. For instance, DCTMDS has been used to synthesize biologically relevant compounds through silylation, contributing to drug development .

Inhibition Studies

Research indicates that DCTMDS may exhibit inhibitory effects on certain biological pathways. For example, studies have shown that derivatives synthesized from DCTMDS can act as inhibitors for specific enzymes and receptors involved in disease processes . This suggests potential therapeutic applications in treating conditions such as cancer and viral infections.

Study on Enzyme Inhibition

A notable study investigated the use of DCTMDS-derived compounds as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The synthesized analogs demonstrated varying degrees of inhibition, with some exhibiting IC50 values comparable to known AChE inhibitors . This finding highlights the potential of DCTMDS in developing neuroprotective agents.

Antiviral Activity

Another study explored the antiviral properties of compounds derived from DCTMDS against influenza A virus. The results indicated that certain derivatives effectively inhibited viral replication by interfering with the virus's ability to enter host cells . This positions DCTMDS as a candidate for further research in antiviral drug development.

Synthesis and Application in Drug Development

The synthesis of biologically active compounds using DCTMDS typically involves several steps:

- Silylation Reaction : DCTMDS is reacted with organic substrates under controlled conditions to introduce silyl groups.

- Purification : The resulting products are purified using standard techniques such as chromatography.

- Biological Testing : The purified compounds undergo biological testing to evaluate their activity against target enzymes or pathogens.

This method has been successfully applied in synthesizing various drug candidates, demonstrating DCTMDS's versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,2-Dichlorotetramethyldisilane, and how can purity be validated?

- Methodological Answer : The compound is synthesized via salt elimination reactions, typically using chlorosilane precursors. Key factors include:

-

Stoichiometry : Maintain a 1:1 molar ratio of reactants to minimize side products.

-

Solvent Choice : Use anhydrous tetrahydrofuran (THF) or hexane under inert atmospheres (e.g., argon) to prevent hydrolysis .

-

Temperature : Reactions are conducted at 0–25°C to control exothermicity.

-

Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) yields >95% purity. Validate purity via gas chromatography (GC) with flame ionization detection (FID), comparing retention times to certified standards .

Analytical Parameter Recommended Method Conditions Purity Analysis GC-FID He carrier gas, 30 m HP-5 column, 150°C isothermal Structural Confirmation NMR (¹H, ²⁹Si) CDCl₃ solvent, 500 MHz for ¹H

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for all manipulations.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation and autoignition (flash point: 12°C) .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water due to hydrolysis releasing HCl .

Advanced Research Questions

Q. How can intramolecular interactions in this compound derivatives be analyzed experimentally and computationally?

- Methodological Answer :

- Solid-State Analysis : Single-crystal X-ray diffraction (SC-XRD) reveals eclipsed syn-conformers in derivatives like Cl₅C₆-(SiMe₂)₂-C₆Cl₅, with Si–C bond distortions due to London dispersion forces .

- Gas-Phase Studies : Gas electron diffraction (GED) provides bond lengths and angles for free molecules, identifying conformational preferences.

- Computational Modeling : Use symmetry-adapted perturbation theory (SAPT) to decompose interaction energies. For example, SAPT2+3 calculations show aryl–aryl interactions contribute 60–70% to stabilization in chlorinated derivatives .

Q. What role does this compound play in synthesizing aryl-substituted disilanes, and how are reaction conditions optimized?

- Methodological Answer :

- Reaction Mechanism : Acts as a precursor in salt elimination reactions with aryl Grignard reagents (e.g., C₆F₅MgBr). Key steps:

Nucleophilic Attack : MgBr⁻ displaces chloride, forming Si–C₆X₅ bonds.

Byproduct Removal : Filter MgCl₂ precipitates under anhydrous conditions.

- Optimization :

- Solvent : Diethyl ether enhances reactivity over THF.

- Stoichiometry : Use 2.2 equivalents of aryl reagent to ensure complete substitution.

- Yield Improvement : Post-reaction reflux (40°C, 2 hr) increases conversion to >90% .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., C₆Cl₅) reduce reaction rates due to hindered Si–Cl bond accessibility. Kinetic studies show a 3-fold rate decrease compared to phenyl derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity at Si, accelerating nucleophilic substitution. Monitor via ²⁹Si NMR (δ = 15–25 ppm for Si–Cl) .

- Catalytic Systems : Pd(PPh₃)₄ enhances coupling efficiency with arylboronic acids, achieving turnover numbers (TON) >500 under mild conditions (60°C, 12 hr) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported conformer distributions of this compound derivatives between gas-phase and solid-state studies?

- Methodological Answer :

- Experimental Reconciliation : GED detects a single syn-conformer in Cl₅C₆-(SiMe₂)₂-C₆Cl₅ (gas phase), while SC-XRD shows multiple conformers in crystals due to packing forces. Perform variable-temperature NMR (−80°C to 25°C) to observe dynamic behavior in solution .

- Computational Validation : Molecular dynamics (MD) simulations in explicit solvent (e.g., toluene) model entropy-driven conformer preferences, aligning with experimental observations .

Propriétés

IUPAC Name |

chloro-[chloro(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAZXBAPWCPIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040717 | |

| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-61-4 | |

| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.